N,N'-(1,4-Phenylene)bis(4-aminobenzamide)
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-[4-[(4-aminobenzoyl)amino]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c21-15-5-1-13(2-6-15)19(25)23-17-9-11-18(12-10-17)24-20(26)14-3-7-16(22)8-4-14/h1-12H,21-22H2,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTGOCSQAOUUFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178292 | |
| Record name | Benzamide, N,N'-1,4-phenylenebis(4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2362-26-7 | |
| Record name | N,N′-1,4-Phenylenebis[4-aminobenzamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2362-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N,N'-1,4-phenylenebis(4-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N,N'-1,4-phenylenebis(4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Pathways for N,n 1,4 Phenylene Bis 4 Aminobenzamide
Established Synthetic Routes and Reaction Mechanisms
The construction of N,N'-(1,4-Phenylene)bis(4-aminobenzamide) is most commonly achieved through established routes such as acylation and condensation reactions, which can be performed directly or as part of a multi-step protocol.
Acylation Reactions Involving 1,4-Phenylenediamine
The most widely reported and direct method for synthesizing the target compound is the diacylation of 1,4-phenylenediamine with an activated derivative of 4-aminobenzoic acid. The common choice for the acylating agent is 4-nitrobenzoyl chloride, due to the protected nature of its amino group, followed by a subsequent reduction step.
A typical procedure involves the slow, controlled addition of 4-nitrobenzoyl chloride to a solution of 1,4-phenylenediamine. The reaction is generally conducted in an anhydrous solvent, such as dichloromethane (B109758) or pyridine (B92270), the latter of which also serves as a base to neutralize the hydrochloric acid byproduct generated during the reaction. This neutralization is crucial as it prevents the protonation of the amino groups on 1,4-phenylenediamine, which would otherwise render them unreactive towards the acyl chloride. Maintaining a low temperature (0–25°C) during the addition of the acyl chloride is essential to prevent side reactions and potential polymerization. The resulting intermediate, N,N'-(1,4-phenylene)bis(4-nitrobenzamide), is then isolated and subsequently reduced to the final product, N,N'-(1,4-phenylene)bis(4-aminobenzamide).
Reaction Scheme: Acylation of 1,4-Phenylenediamine
Step 1: Acylation
C₆H₄(NH₂)₂ + 2 O₂NC₆H₄COCl → O₂NC₆H₄CONHC₆H₄NHCOC₆H₄NO₂ + 2 HCl
Step 2: Reduction
O₂NC₆H₄CONHC₆H₄NHCOC₆H₄NO₂ + 6 H₂ → H₂NC₆H₄CONHC₆H₄NHCOC₆H₄NH₂ + 4 H₂O
Condensation Reaction Approaches
Condensation reactions provide an alternative pathway to the target molecule. These methods involve the direct reaction between a diamine and a carboxylic acid or its derivative, often facilitated by heat or a catalyst to form the amide bond and eliminate a small molecule like water. researchgate.net For the synthesis of N,N'-(1,4-phenylene)bis(4-aminobenzamide), this can involve the condensation of 1,4-phenylenediamine with 4-aminobenzoic acid. However, direct condensation of a carboxylic acid and an amine requires high temperatures and is often less efficient than using an activated carboxylic acid derivative.
More effective condensation approaches utilize coupling reagents to activate the carboxylic acid in situ. mdpi.com Reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent such as N-hydroxybenzotriazole (HOBt) can be used to facilitate the amide bond formation between 1,4-phenylenediamine and 4-aminobenzoic acid under milder conditions. mdpi.com Another approach involves the decarboxylative condensation of N-alkyl hydroxylamines with α-ketoacids, though this is a more specialized method. nih.gov
Stepwise Synthesis Protocols and Intermediates
Complex organic molecules often necessitate stepwise synthetic protocols to manage functional group reactivity and ensure high purity of the final product. For N,N'-(1,4-Phenylene)bis(4-aminobenzamide), a common stepwise approach involves the initial synthesis of a key intermediate, 4-aminobenzamide (B1265587), which is then coupled with a phenylene linker. google.comgoogle.com
One such detailed protocol proceeds as follows:
Synthesis of p-Nitrobenzoyl Chloride : p-Nitrobenzoic acid is reacted with a chlorinating agent like thionyl chloride or triphosgene (B27547) to produce p-nitrobenzoyl chloride. google.com
Ammonolysis : The synthesized p-nitrobenzoyl chloride is then dissolved in an organic solvent and reacted with ammonia (B1221849) (ammonolysis) to form p-nitrobenzamide. google.comgoogle.com The use of a phase transfer catalyst can facilitate this step. google.com
Reduction to Intermediate : The nitro group of p-nitrobenzamide is reduced to an amine via catalytic hydrogenation (e.g., using a Palladium on carbon catalyst) or with reducing agents like iron powder in an ethanol-water medium to yield 4-aminobenzamide. google.comgoogle.comgoogle.com
Final Condensation : In a subsequent step, which mirrors the acylation reaction, two equivalents of the 4-aminobenzamide intermediate can be conceptually coupled with a suitable 1,4-phenylene dielectrophile. However, a more practical route involves reacting 4-aminobenzamide with p-nitrobenzoyl chloride to form 4-nitrobenzoyl-N-(4-aminobenzoyl) amine, followed by a final reduction step to yield the target product. google.com
This stepwise method, while more complex, allows for greater control and purification at each stage, leading to a high-purity final product.
Table 1: Key Intermediates in Stepwise Synthesis
| Intermediate Compound | Chemical Formula | Role in Synthesis |
|---|---|---|
| p-Nitrobenzoic acid | C₇H₅NO₄ | Starting material for the benzamide (B126) moiety. google.com |
| p-Nitrobenzoyl chloride | C₇H₄ClNO₃ | Activated acylating agent. google.com |
| p-Nitrobenzamide | C₇H₆N₂O₃ | Product of ammonolysis, precursor to the aminobenzamide unit. google.comgoogle.com |
| 4-Aminobenzamide | C₇H₈N₂O | Key building block containing the required aminobenzamide structure. google.comgoogle.com |
Optimization of Reaction Conditions and Yield Enhancement Strategies
To maximize the efficiency and yield of the synthesis of N,N'-(1,4-Phenylene)bis(4-aminobenzamide), careful optimization of reaction parameters is essential. Key areas of focus include the choice of solvent and the use of catalysts.
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent plays a critical role in the synthesis, influencing reactant solubility, reaction rate, and even product purity. For the acylation of 1,4-phenylenediamine, anhydrous polar aprotic solvents are often preferred.
Pyridine : Often used as it serves a dual function as both a solvent and a base to scavenge the HCl produced, driving the reaction forward.
Dichloromethane (DCM) & Toluene : These anhydrous solvents are effective at solubilizing the reactants and controlling the reaction environment.
N,N-dimethylformamide (DMF) & N-Methyl-2-pyrrolidone (NMP) : These dipolar aprotic solvents can be used in condensation reactions to enhance solubility and allow for higher reaction temperatures, which can increase the reaction rate. nih.govntu.edu.tw
Ethanol (B145695)/Water Mixtures : In reduction steps using agents like iron powder, an ethanol-water medium is often employed. google.com For catalytic hydrogenations, solvents like ethanol or DMF are common. researchgate.netgoogle.com
The solubility of intermediates, such as 4-aminobenzamide, has been studied in various solvents, with data showing that solubility generally increases with temperature. researchgate.net This information is crucial for optimizing crystallization and purification processes.
Table 2: Solvent Selection and Its Impact
| Solvent | Type | Role in Synthesis | Typical Conditions |
|---|---|---|---|
| Pyridine | Basic, Aprotic | Solvent and acid scavenger in acylation. | 0-25 °C |
| Dichloromethane | Aprotic | Reaction medium for acylation. | Ambient Temperature |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Solvent for condensation and hydrogenation. nih.govntu.edu.tw | Elevated Temperatures (e.g., 40-170 °C) nih.govntu.edu.tw |
Catalytic Approaches in Amide Bond Formation
Catalysis is fundamental to enhancing the rate and selectivity of amide bond formation and associated reactions, such as the necessary reduction of nitro groups.
Base Catalysis : As mentioned, bases like pyridine or triethylamine (B128534) are crucial in acylation reactions with acyl chlorides. They act as catalysts by neutralizing the HCl byproduct, thereby preventing the deactivation of amine nucleophiles.
Lewis Acid Catalysis : In some condensation reactions, Lewis acids such as zinc chloride (ZnCl₂) can be employed to activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Hydrogenation Catalysts : The reduction of the nitro groups on the precursor, N,N'-(1,4-phenylene)bis(4-nitrobenzamide), is a critical step. This is typically achieved through catalytic hydrogenation. Common catalysts include Palladium on carbon (Pd/C) and Raney Nickel, under hydrogen pressure. google.comgoogle.comntu.edu.tw The reaction is usually performed at elevated temperatures and pressures (e.g., 50-130°C, 3.0-5.0 atm). google.com
Phase Transfer Catalysts : In stepwise syntheses involving reactions between aqueous and organic phases, such as the ammonolysis of p-nitrobenzoyl chloride, a phase transfer catalyst like hexadecyltrimethylammonium chloride can significantly improve reaction efficiency. google.com
Enzymatic Catalysis : While less common for this specific molecule, biocatalytic methods for amide bond formation exist, utilizing enzymes like adenylating enzymes to mediate the reaction under mild conditions, offering high atom economy. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| N,N'-(1,4-Phenylene)bis(4-aminobenzamide) |
| 1,4-Phenylenediamine |
| 4-Aminobenzoic acid |
| 4-Nitrobenzoyl chloride |
| Pyridine |
| Dichloromethane |
| N,N'-(1,4-Phenylene)bis(4-nitrobenzamide) |
| N,N'-Diisopropylcarbodiimide |
| N-Hydroxybenzotriazole |
| N-Alkyl hydroxylamines |
| α-Ketoacids |
| 4-Aminobenzamide |
| p-Nitrobenzoic acid |
| Thionyl chloride |
| Triphosgene |
| p-Nitrobenzamide |
| Palladium on carbon |
| Iron |
| 4-Nitrobenzoyl-N-(4-aminobenzoyl) amine |
| Toluene |
| N,N-Dimethylformamide |
| N-Methyl-2-pyrrolidone |
| Ethanol |
| Triethylamine |
| Zinc chloride |
| Raney Nickel |
| Hexadecyltrimethylammonium chloride |
| 4-Fluoronitrobenzene |
| N,N′-Diphenyl-1,4-phenylenediamine |
| N-phenyl-2-cyanoacetamide |
| 3-Amino-4-methoxybenzoic acid |
| 3,3'-(1,4-Phenylene) bis (1-(4-aminophenyl) prop-2-en-1-one) |
| 4-Methyl-N-phenylbenzenesulfonamide |
| N-Hydroxy-(S)-1-phenylethylamine oxalate |
| Phenylpyruvic acid |
| p-Aminophenol |
| 1,4-Dihydroxybenzene |
| Benzamide |
| Glyoxal |
| Acetophenone |
| 4-Aminodiphenylamine |
Temperature and Pressure Influence on Synthesis Kinetics
The formation of N,N'-(1,4-Phenylene)bis(4-aminobenzamide) via polycondensation is significantly affected by temperature and pressure, which are critical parameters for controlling the reaction rate, product yield, and molecular weight of the resulting polymer.
Temperature: Reaction temperature is a primary driver of the synthesis kinetics. In direct polycondensation methods, higher temperatures generally increase the reaction rate. However, an optimal temperature range must be maintained to prevent side reactions. For instance, in the synthesis of related aromatic polyamides, temperatures that are too high can lead to decomposition or other undesirable reactions, while temperatures that are too low result in slow reaction rates and potentially low molecular weight products. acs.org For many high-temperature solution polymerizations, the process is conducted under an inert atmosphere to prevent the oxidation of amine groups. ntu.edu.tw
Pressure: Pressure primarily influences the reaction equilibrium. In melt or solution polycondensation, the reaction produces small molecule byproducts like water. Applying a vacuum or reduced pressure helps in the efficient removal of these byproducts, shifting the equilibrium towards the formation of the polymer, in accordance with Le Châtelier's principle. Conversely, in some syntheses, reactions are carried out at or slightly above atmospheric pressure under an inert gas to prevent oxidation.
Table 1: Representative Temperature Influence on Aromatic Polyamide Synthesis This table presents generalized data based on typical aromatic polyamide syntheses to illustrate the effects of temperature.
| Temperature (°C) | Typical Reaction Time (h) | Relative Yield/Molecular Weight | Key Observations |
|---|---|---|---|
| 100-120 | > 12 | Low to Moderate | Slow reaction rate, often incomplete conversion. |
| 150-180 | 4 - 8 | High | Optimal balance of reaction speed and product quality. |
| > 200 | < 4 | Decreasing | Risk of thermal degradation and side-product formation. acs.org |
Alternative Synthetic Strategies for N,N'-(1,4-Phenylene)bis(4-aminobenzamide) Analogues
Research into alternative synthetic routes is driven by the desire for improved material properties, greater process efficiency, and enhanced sustainability.
Exploration of Novel Precursors
The conventional synthesis of N,N'-(1,4-Phenylene)bis(4-aminobenzamide) analogues typically involves the reaction of a diamine like p-phenylenediamine (B122844) with a dicarboxylic acid derivative. scirp.org To access new materials and refine synthesis, researchers are exploring different starting materials.
One successful strategy involves using nitro-containing precursors. For example, a diamine can be reacted with a nitro-substituted benzoyl chloride, followed by a reduction step to convert the nitro groups to the desired amino functionalities. researchgate.netmdpi.com This pathway can sometimes offer better control over the polymerization process. A patent describes a multi-step process where p-nitrobenzoyl chloride is reacted with p-aminobenzamide, followed by a reduction of the nitro group to yield the target structure. google.com Another approach is to use precursors with bulky, pre-formed linkages to create more soluble and processable polyamides with unique properties. ntu.edu.twresearchgate.net For instance, the use of N,N'-diphenyl-1,4-phenylenediamine as a starting block, followed by reaction with 4-nitrobenzoyl chloride and subsequent reduction, yields a more complex diamine monomer. ntu.edu.tw
Table 2: Comparison of Precursor Strategies for Aramid Analogue Synthesis
| Precursor Strategy | Typical Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Conventional Direct Condensation | p-Phenylenediamine, Terephthaloyl chloride | Fewer steps, direct route. scirp.org | Harsh conditions, solubility issues. acs.org |
| Nitro-Precursor Route | p-Phenylenediamine, 4-Nitrobenzoyl chloride | Milder initial reaction, can lead to high molecular weight. researchgate.net | Requires an additional reduction step. researchgate.netgoogle.com |
| Bulky/Protected Precursors | Di-N-protected diamines, Diacids with pendant groups | Improved solubility and processability of the final polymer. ntu.edu.tw | Multi-step synthesis, potentially higher cost. |
Green Chemistry Methodologies in Synthesis
The principles of green chemistry are being increasingly applied to mitigate the environmental impact of polyamide synthesis.
Solvent Selection: A major focus is replacing traditional high-boiling, toxic solvents like N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP). ntu.edu.tw Ionic liquids (ILs) are being investigated as "green solvents" due to their low vapor pressure, which reduces volatile organic compound (VOC) emissions. nih.govmdpi.comnih.gov Studies have shown that ILs like 1-ethyl-3-methylimidazolium (B1214524) ethyl sulfate (B86663) can be effective media for textile processing of aramids, suggesting their potential as reaction solvents. mdpi.comnih.govresearchgate.net Other promising green solvents include γ-valerolactone (GVL), which is a renewable, biodegradable alternative to conventional dipolar aprotic solvents. mdpi.com
Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of polyamides. acs.orgnih.govnih.gov This technique offers rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes, often leading to higher yields and minimizing side-product formation compared to conventional heating. nih.govmdpi.com
Alternative Catalysts and Reaction Pathways: Research is also exploring novel, more environmentally benign catalytic systems. Furthermore, the use of reversible chemical reactions, such as the Diels-Alder reaction, is being explored to create crosslinked aramid composites that can be recycled, demonstrating a closed-loop approach to advanced materials. researchgate.net
Table 3: Overview of Green Chemistry Methodologies in Aramid Synthesis
| Methodology | Key Feature | Advantages | Challenges |
|---|---|---|---|
| Ionic Liquid Solvents | Replacement of volatile organic solvents. | Low volatility, potential for recyclability, tunable properties. nih.govmdpi.com | Cost, viscosity, and challenges in product isolation. nih.gov |
| Microwave-Assisted Synthesis | Rapid, efficient volumetric heating. | Shorter reaction times, higher yields, energy efficiency. nih.govmdpi.com | Scalability for large industrial production can be a concern. |
| Recyclable Chemistries | Incorporation of reversible covalent bonds (e.g., Diels-Alder). | Enables closed-loop recycling of matrix and fiber. researchgate.net | Requires specific monomer design and triggers for reversibility. |
Chemical Reactivity and Derivatization of N,n 1,4 Phenylene Bis 4 Aminobenzamide
Functional Group Transformations and Reaction Products
The reactivity of N,N'-(1,4-Phenylene)bis(4-aminobenzamide) is dictated by its constituent functional groups. These groups can undergo a variety of transformations to yield a diverse range of products.
Reactivity of Amide Linkages
The amide bonds in N,N'-(1,4-Phenylene)bis(4-aminobenzamide) are generally stable but can be cleaved under specific conditions. Acid-catalyzed hydrolysis, for instance, involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water to break the amide bond. This reaction would lead to the decomposition of the molecule into 1,4-phenylenediamine and 4-aminobenzoic acid. Additionally, strong reducing agents like lithium aluminum hydride can reduce the amide carbonyl groups to methylene (B1212753) groups, transforming the bis-amide into a polyamine.
Transformations of Amino Moieties
The terminal primary amino groups are the most reactive sites for many synthetic transformations. Their nucleophilic nature allows for a variety of reactions.
Polymerization: The diamine structure is fundamental to its use in synthesizing high-performance polymers. It readily reacts with dianhydrides, such as pyromellitic dianhydride (PMDA), to form thermally stable poly(amide-imide)s (PAIs).
Schiff Base Formation: The amino groups can undergo condensation reactions with aldehydes to form Schiff bases (imines). This reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl group, followed by dehydration. mdpi.com
Acylation: The amino groups can be acylated by reacting with carboxylic acids or their derivatives. For example, reaction with various carboxylic acids in the presence of a condensing agent can yield N-acyl derivatives. researchgate.netresearchgate.net
Alkylation: Nucleophilic substitution reactions with alkyl halides, such as α-bromoketones, can occur at the amino groups. For instance, reacting the compound with phenacyl bromide or 4-chlorophenacyl bromide in the presence of a base like potassium carbonate results in the formation of N-alkylated products. nih.gov
Coordination with Metal Ions: The molecule can act as a ligand, coordinating with metal ions. The nitrogen and oxygen atoms of the amino and amide groups can serve as donor sites. It has been shown to form complexes with transition metals like Co(II), Ni(II), and Cu(II), acting as a tetradentate ligand.
Table 1: Examples of Reactions at the Amino Moieties
| Reactant | Reaction Type | Product Type | Yield (%) |
|---|---|---|---|
| Phenacyl bromide | Nucleophilic Substitution | N-(2-oxo-2-phenylethyl) derivative | 36 |
| 4-Chlorophenacyl bromide | Nucleophilic Substitution | N-(2-(4-chlorophenyl)-2-oxoethyl) derivative | 55 |
| Pyromellitic dianhydride (PMDA) | Polycondensation | Poly(amide-imide) | Not specified |
This table is based on data from nucleophilic substitution reactions conducted in DMF with K₂CO₃. nih.gov
Aromatic Ring Functionalization
The three aromatic rings in the molecule—one central phenylene ring and two terminal aminophenyl rings—are susceptible to electrophilic substitution reactions. The positions on the rings are activated by the electron-donating amino and amido groups. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation could potentially occur, although specific examples for this exact compound are less commonly documented than reactions at the amino groups. The substitution pattern would be directed by the existing functional groups.
Synthesis of Advanced Derivatives and Structural Analogues
The core structure of N,N'-(1,4-Phenylene)bis(4-aminobenzamide) can be systematically modified to produce a wide array of derivatives and analogues with tailored properties.
N-Substituted Benzamide (B126) Analogues
Modifications can be made by starting with substituted anilines or benzoyl chlorides during the initial synthesis. For instance, reacting various 4-nitroanilines with 4-nitrobenzoyl chlorides produces intermediate dinitro compounds. nih.gov Subsequent reduction of the nitro groups yields a range of diamine analogues. nih.govnih.gov These analogues, possessing different substituents on the terminal rings, can then be used in further reactions. Research has explored the synthesis of numerous N-substituted aminobenzamide derivatives for various applications, including as potential enzyme inhibitors. nih.govwisdomlib.org
Table 2: Synthesis of N-Substituted Aminobenzamide Derivatives
| Starting Amino-N-substituted Phenylbenzamide | Reactant | Yield (%) | Product Name |
|---|---|---|---|
| Amino-N-phenylbenzamide | Phenacyl bromide | 36 | 4-(2-oxo-2-phenylethylamino)-N-phenylbenzamide |
| Amino-N-(4-chlorophenyl)benzamide | Phenacyl bromide | 55 | N-(4-chlorophenyl)-4-(2-oxo-2-phenylethylamino)benzamide |
| Amino-N-(4-acetylphenyl)benzamide | Phenacyl bromide | 75 | N-(4-acetylphenyl)-4-(2-oxo-2-phenylethylamino)benzamide |
| Amino-N-phenylbenzamide | 4-Nitrophenacyl bromide | 58 | 4-[2-(4-nitrophenyl)-2-oxoethylamino]-N-phenylbenzamide |
Data derived from studies on the synthesis of anilinoketones from substituted α-bromoketones. nih.gov
Structural Modifications of the Phenylene Spacer
The central 1,4-phenylene spacer provides rigidity and linearity to the molecule. However, this spacer can be replaced with other diamine cores to alter the geometry and flexibility of the resulting molecule. For example, using 1,2-phenylenediamine instead of 1,4-phenylenediamine would result in an ortho-substituted analogue with a distinct spatial arrangement. researchgate.net Similarly, employing aliphatic diamines would introduce significant flexibility. Another approach involves using different diisocyanates, such as 1,4-phenylene diisocyanate, which reacts with hydroquinone (B1673460) to form a structurally related bis-urethane, demonstrating how the core linkage can be varied. nih.gov These modifications are crucial for tuning the properties of resulting materials, such as polymers or metal-organic frameworks.
Multi-component Reactions Incorporating N,N'-(1,4-Phenylene)bis(4-aminobenzamide)
N,N'-(1,4-Phenylene)bis(4-aminobenzamide) is a suitable candidate for multi-component reactions (MCRs), which involve the one-pot synthesis of complex products from three or more starting materials. The two primary amine functionalities of the molecule can act as nucleophiles, allowing it to serve as a "two-centered reactant" in sophisticated MCRs.
For instance, in reactions analogous to the Biginelli or Groebke-Blackburn-Bienaymé (GBB) reactions, this diamine could react with components like aldehydes, isocyanides, and β-keto esters to form elaborate heterocyclic structures. researchgate.netrug.nl The use of a symmetrical, two-centered reactant like p-phenylenediamine (B122844) has been documented in six-component reactions, suggesting a similar potential for N,N'-(1,4-Phenylene)bis(4-aminobenzamide) to produce bis-heterocyclic compounds linked by the rigid central spacer. nih.gov The reaction conditions for such MCRs can be optimized, sometimes accelerated by methods like ultrasonic irradiation, to efficiently generate structurally diverse molecules from a single synthetic operation. researchgate.net
The functional groups on the other reactants, such as esters, BOC-groups, and boronic acids, are often well-tolerated in these mild reaction conditions, allowing for the synthesis of highly functionalized molecules. rug.nl The resulting products, featuring two heterocyclic systems held apart by the defined geometry of the phenylene-bis(benzamide) linker, are of interest for applications in supramolecular chemistry and materials science.
Table 1: Potential Multi-component Reactions (MCRs) Involving Diamine Scaffolds
| MCR Type | Reactant Classes | Potential Product Type with N,N'-(1,4-Phenylene)bis(4-aminobenzamide) |
|---|---|---|
| Groebke-Blackburn-Bienaymé (GBB-3CR) | Aldehyde, Isocyanide, Amine | Bis(imidazo[1,2-a]pyrazine) derivatives |
| Biginelli-Like Reaction | Aldehyde, β-dicarbonyl compound, Urea/Thiourea analogue | Bis(dihydropyrimidinone) derivatives |
| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | Bis-adducts with complex peptide-like structures |
| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | Not directly applicable as it's a 3-component reaction not typically using a separate amine. |
Polymerization Chemistry of N,N'-(1,4-Phenylene)bis(4-aminobenzamide)
The diamine nature of N,N'-(1,4-Phenylene)bis(4-aminobenzamide) makes it a key monomer for the synthesis of high-performance aromatic polymers through step-growth polymerization.
Polycondensation Reactions for Polyamides and Polyimides
The terminal primary amine groups of N,N'-(1,4-Phenylene)bis(4-aminobenzamide) readily undergo polycondensation with appropriate comonomers to yield aromatic polyamides (aramids) and polyimides.
Polyamides: Aromatic polyamides can be synthesized by reacting N,N'-(1,4-Phenylene)bis(4-aminobenzamide) with aromatic dicarboxylic acids or, more commonly, their more reactive derivatives like aromatic diacid chlorides. ntu.edu.twscirp.org These reactions are typically carried out via low-temperature solution polycondensation in polar aprotic solvents such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). ntu.edu.twresearchgate.net Another effective method is direct phosphorylation polycondensation, which uses condensing agents like triphenyl phosphite (B83602) and pyridine (B92270). researchgate.net The resulting polymers are wholly aromatic polyamides, a class of materials known for exceptional thermal stability and mechanical strength. ntu.edu.tw
Polyimides: The synthesis of polyimides from N,N'-(1,4-Phenylene)bis(4-aminobenzamide) follows a well-established two-stage procedure. vt.edu
Poly(amic acid) Formation: The diamine is reacted with an aromatic tetracarboxylic dianhydride (e.g., pyromellitic dianhydride) in a polar aprotic solvent at ambient temperatures. This ring-opening polyaddition yields a soluble poly(amic acid) precursor. vt.eduresearchgate.net
Imidization: The poly(amic acid) is then converted to the final polyimide through cyclodehydration, which can be achieved either by thermal treatment or by using chemical dehydrating agents like acetic anhydride (B1165640) and a tertiary amine catalyst. vt.edu
The properties of the resulting polyimides, such as solubility and thermal stability, are highly dependent on the structure of the dianhydride used in the polymerization. researchgate.netresearchgate.net
Influence of Monomer Stoichiometry and Reactivity
The success of step-growth polymerization is governed by fundamental principles of monomer stoichiometry and reactivity.
Monomer Stoichiometry: To achieve high molecular weight polymers, a strict stoichiometric balance between the diamine (N,N'-(1,4-Phenylene)bis(4-aminobenzamide)) and the comonomer (e.g., diacid chloride or dianhydride) is critical. researchgate.net According to the Carothers equation, even a minor deviation from a 1:1 molar ratio of reactive functional groups drastically reduces the maximum achievable degree of polymerization. nih.gov This is because the growing polymer chains will be terminated by an excess of one of the monomers, preventing further chain extension. However, some advanced polymerization techniques can leverage a stoichiometric imbalance to promote the formation of high molecular weight polymers, particularly in systems where the reaction of one functional group enhances the reactivity of the second. researchgate.netnih.gov
Monomer Reactivity: The reactivity of the two amine groups on the monomer can influence the polymerization kinetics and the final polymer structure. If the reactivity of the two groups is not identical, or if the reactivity of the second amine group changes after the first has reacted, it can affect the rate of polymerization and the molecular weight distribution. researchgate.net In copolymerization, if monomers exhibit different reactivities, the monomer feed composition will change over time, leading to the formation of polymer chains with varying compositions, a phenomenon known as compositional dispersity. mdpi.com Achieving a uniform polymer composition in such cases may require strategies like the controlled addition of the more reactive monomer throughout the process. mdpi.com
Characterization of Polymer Microstructure and Chain Rigidity
A suite of analytical techniques is employed to verify the structure and properties of the polymers derived from N,N'-(1,4-Phenylene)bis(4-aminobenzamide).
Polymer Microstructure: The chemical structure of the resulting polyamides and polyimides is confirmed using spectroscopic methods.
FT-IR Spectroscopy: This technique is used to verify the formation of amide or imide linkages. For polyamides, characteristic absorption bands for the N-H stretching vibration (around 3342 cm⁻¹) and the amide C=O stretching (around 1660 cm⁻¹) are observed. scirp.org
NMR Spectroscopy: Both ¹H and ¹³C NMR (often in the solid state for insoluble polymers) provide detailed information about the polymer's molecular structure, confirming the successful incorporation of the monomer units. scirp.orgmdpi.com For example, a characteristic peak for the carbon atom in the amide group appears around 166 ppm in the solid-state ¹³C NMR spectrum of a similar polyamide. scirp.org
Elemental Analysis: This confirms that the elemental composition of the synthesized polymer matches the theoretical values for the repeating unit. researchgate.net
Chain Rigidity: Polymers synthesized from N,N'-(1,4-Phenylene)bis(4-aminobenzamide) are expected to exhibit significant chain rigidity due to the high content of aromatic rings in the backbone. ntu.edu.tw This rigidity imparts desirable properties but also presents challenges.
High Thermal Stability: The rigid aromatic backbone leads to high glass transition temperatures (Tg) and excellent thermal stability, with decomposition temperatures often exceeding 400-500°C. ntu.edu.twresearchgate.net
Limited Solubility: The same rigidity, coupled with strong intermolecular hydrogen bonding in polyamides, often results in poor solubility in common organic solvents, which can complicate processing. ntu.edu.tw This is a common characteristic of wholly aromatic polyamides. ntu.edu.tw
Table 2: Typical Properties of Aromatic Polymers Derived from Similar Diamine Monomers
| Polymer Type | Diamine Comonomer Example | Dianhydride/Diacid Comonomer Example | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (°C) |
|---|---|---|---|---|---|
| Polyamide | N,N′-Bis(4-aminophenyl)-N,N′-diphenyl-1,4-phenylenediamine | Terephthalic acid | 0.82 | 287 | >550 |
| Polyimide | 1,4-bis[N-(4-aminobenzoyl)-N-phenyl]phenylenediamine | 3,3',4,4'-Biphenyltetracarboxylic dianhydride | 0.42 | 340 | ~470 |
| Polyimide | 1,4-Bis(4-aminophenoxy)2,5-di-tert-butylbenzene | 4,4′-Hexafluoroisopropylidenebisphthalic anhydride | 1.88 | 276 | 520 |
Data is illustrative of typical ranges found for high-performance aromatic polymers. ntu.edu.twresearchgate.netresearchgate.net
Copolymerization Strategies for Tailored Macromolecular Architectures
To modulate the properties of the resulting polymers, N,N'-(1,4-Phenylene)bis(4-aminobenzamide) can be used as a comonomer in various copolymerization strategies. This approach allows for the creation of tailored macromolecular architectures with a fine-tuned balance of properties.
By incorporating a second, different diamine or diacid/dianhydride into the polymerization, copolymers with specific characteristics can be produced. For example:
Improving Solubility: The inherent rigidity and potential insolubility of a homopolymer made from N,N'-(1,4-Phenylene)bis(4-aminobenzamide) can be mitigated by copolymerizing it with a more flexible comonomer, such as a diamine containing ether linkages or aliphatic segments. ntu.edu.tw
Creating Block Copolymers: Block copolymers, such as polyether-block-amides (PEBAs), can be synthesized. mdpi.com In this strategy, a prepolymer of the rigid polyamide segment is first formed and then reacted with a flexible polyether segment (e.g., polytetramethylene ether glycol). mdpi.com This results in thermoplastic elastomers that combine the hardness of the polyamide blocks with the flexibility of the polyether blocks.
Random Copolymerization: Introducing a second diamine randomly along the polymer chain can disrupt the crystal packing and reduce the high melting temperatures and glass transition temperatures, enhancing processability. chem-soc.si
These copolymerization strategies provide a powerful toolbox for polymer chemists to design materials with properties precisely tailored for specific applications, ranging from high-strength fibers and films to advanced thermoplastic elastomers.
Advanced Spectroscopic and Structural Elucidation of N,n 1,4 Phenylene Bis 4 Aminobenzamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular connectivity can be constructed.
Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. Due to the molecule's C2 symmetry, a simplified spectrum is expected. The key proton environments in N,N'-(1,4-Phenylene)bis(4-aminobenzamide) include the amide N-H protons, the protons on the central 1,4-phenylene ring, the protons on the terminal 4-aminobenzoyl rings, and the amine (-NH₂) protons.
The amide protons (N-H) are typically observed as a sharp singlet in the downfield region of the spectrum, generally between δ 9.5 and 10.5 ppm, due to the deshielding effect of the adjacent carbonyl group. The four protons on the central phenylene ring are chemically equivalent and are expected to produce a single, sharp singlet. The aromatic protons on the two terminal 4-aminobenzamide (B1265587) moieties form a characteristic AA'BB' system, appearing as a pair of doublets. The protons ortho to the carbonyl group are more deshielded than the protons ortho to the amine group.
Table 1: Predicted ¹H NMR Data for N,N'-(1,4-Phenylene)bis(4-aminobenzamide) in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assigned Protons |
|---|---|---|---|
| ~10.0 | Singlet | 2H | Amide N-H |
| ~7.8 | Doublet | 4H | Ar-H (ortho to C=O) |
| ~7.7 | Singlet | 4H | Ar-H (central ring) |
| ~6.6 | Doublet | 4H | Ar-H (ortho to NH₂) |
Carbon-13 NMR (¹³C NMR) is used to determine the carbon framework of a molecule. Given the symmetry of N,N'-(1,4-Phenylene)bis(4-aminobenzamide), the number of unique carbon signals is less than the total number of carbon atoms (20). There are expected signals for the carbonyl carbon, and distinct signals for the aromatic carbons based on their substitution and position.
The carbonyl carbons of the amide groups are the most deshielded, typically appearing around δ 165-167 ppm. researchgate.net The aromatic carbons show signals in the range of δ 110-150 ppm. For instance, in a related derivative, N,N'-bis(4-aminophenyl)-N,N'-diphenyl-1,4-phenylenediamine, aromatic carbon signals were observed between δ 114 and 149 ppm. ntu.edu.tw
Table 2: Predicted ¹³C NMR Data for N,N'-(1,4-Phenylene)bis(4-aminobenzamide) in DMSO-d₆
| Chemical Shift (δ, ppm) | Assigned Carbon |
|---|---|
| ~166 | Amide C =O |
| ~152 | Ar-C (attached to NH₂) |
| ~136 | Ar-C (quaternary, central ring) |
| ~129 | Ar-C H (ortho to C=O) |
| ~122 | Ar-C (quaternary, attached to C=O) |
| ~121 | Ar-C H (central ring) |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. science.govyoutube.com
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For N,N'-(1,4-Phenylene)bis(4-aminobenzamide), a COSY spectrum would show a cross-peak between the signals of the adjacent aromatic protons on the terminal rings (the AA'BB' system), confirming their connectivity. emerypharma.com
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons (one-bond C-H coupling). sdsu.eduemerypharma.com An HSQC spectrum would definitively link each aromatic proton signal in Table 1 to its corresponding carbon signal in Table 2, verifying the assignments of the protonated carbons.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both IR and Raman techniques, provides detailed information about the functional groups and bonding within a molecule by probing their characteristic vibrational frequencies.
The amide group has several characteristic vibrational bands that are sensitive to hydrogen bonding and conformation. spectroscopyonline.com
N-H Stretch: As a secondary amide, the molecule exhibits a single N-H stretching vibration, which typically appears as a sharp band in the region of 3200-3300 cm⁻¹. researchgate.netspectroscopyonline.com In a similar compound, N,N'-(1,4-phenylene)bis(linoleamide), this band was observed at 3246 cm⁻¹. researchgate.net
Amide I Band: This band, occurring in the 1630-1800 cm⁻¹ range, is one of the most intense in the IR spectrum of amides and is primarily due to the C=O stretching vibration. nih.gov Its position is sensitive to the electronic environment and hydrogen bonding.
Amide II Band: Found between 1470-1570 cm⁻¹, this band arises from a combination of the N-H in-plane bending and C-N stretching vibrations. nih.gov
Amide III Band: This is a more complex and generally weaker band in the 1250–1350 cm⁻¹ region, resulting from a mixture of C-N stretching and N-H bending. nih.gov
Table 3: Characteristic Amide Vibrational Modes
| Band Name | Approximate Frequency (cm⁻¹) | Primary Vibrational Motion |
|---|---|---|
| N-H Stretch | 3200 - 3300 | N-H Stretching |
| Amide I | 1630 - 1680 | C=O Stretching |
| Amide II | 1470 - 1570 | N-H Bending and C-N Stretching |
The aromatic rings of N,N'-(1,4-Phenylene)bis(4-aminobenzamide) give rise to several characteristic vibrational modes.
Aromatic C-H Stretch: These vibrations typically occur as a group of weaker bands just above 3000 cm⁻¹.
Aromatic C=C Stretch: Multiple bands corresponding to the stretching of the carbon-carbon bonds within the aromatic rings are found in the 1450-1610 cm⁻¹ region.
Ring Breathing Modes: Raman spectroscopy is particularly effective for observing the symmetric "breathing" modes of the aromatic rings, which involve the synchronous expansion and contraction of the ring. nih.gov These vibrations are often found in the 1000-1200 cm⁻¹ region. researchgate.net
C-H Out-of-Plane Bending: Strong absorptions in the IR spectrum between 700 and 900 cm⁻¹ are characteristic of C-H out-of-plane bending. The exact position of these bands is highly diagnostic of the substitution pattern on the benzene (B151609) ring, with 1,4-disubstituted rings showing a strong band in this region.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| N,N'-(1,4-Phenylene)bis(4-aminobenzamide) |
| N,N'-bis(4-aminophenyl)-N,N'-diphenyl-1,4-phenylenediamine |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy excited state. elte.hu The spectrum of N,N'-(1,4-Phenylene)bis(4-aminobenzamide) is characterized by its extensive chromophore system, which includes the benzene rings, amide linkages (-CONH-), and terminal amino groups (-NH2). This conjugation results in intense absorption bands in the UV region.
The primary electronic transitions observed for this molecule are of the π→π* and n→π* type. elte.hu
π→π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extensive conjugation across the phenylene and benzamide (B126) moieties, these transitions are expected to be intense (high molar extinction coefficient, ε) and occur at longer wavelengths compared to non-conjugated systems.
n→π* Transitions: These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms of the amide and amino groups, to a π* antibonding orbital. These transitions are typically less intense than π→π* transitions. elte.hu
The absorption spectrum can be influenced by the solvent polarity and pH. Protonation of the amino groups under acidic conditions can induce a hypsochromic (blue) shift in the absorption maxima due to changes in the electronic structure. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to model these electronic transitions and correlate them with the experimental UV-Vis spectrum. researchgate.net
Table 1: Expected Electronic Transitions for N,N'-(1,4-Phenylene)bis(4-aminobenzamide)
| Transition Type | Associated Functional Groups | Expected Wavelength Region (nm) | Relative Intensity |
|---|---|---|---|
| π→π | Aromatic rings (phenylene, benzamide) | ~250-350 | High |
| n→π | Amide C=O group, Amino -NH2 groups | ~350-420 | Low to Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For N,N'-(1,4-Phenylene)bis(4-aminobenzamide), high-resolution mass spectrometry (HRMS) can precisely determine its molecular weight, confirming its elemental composition. The monoisotopic mass of the compound (C₂₀H₁₈N₄O₂) is 346.14297583 Da. nih.gov
Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation of N,N'-(1,4-Phenylene)bis(4-aminobenzamide) would likely proceed through the cleavage of its most labile bonds, primarily the amide C-N bonds.
A plausible fragmentation pathway would involve:
Initial ionization to form the molecular ion [M+H]⁺.
Cleavage of one of the amide C-N bonds, resulting in the loss of a 4-aminobenzoyl group or the formation of a 4-aminobenzoyl cation.
Subsequent fragmentation of the central phenylene diamine unit.
Table 2: Predicted Mass Spectrometry Fragments for N,N'-(1,4-Phenylene)bis(4-aminobenzamide)
| Proposed Fragment Ion | Chemical Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₂₀H₁₉N₄O₂]⁺ | 347.1503 | Protonated molecular ion |
| [M - C₇H₆NO]⁺ | [C₁₃H₁₂N₃O]⁺ | 226.0975 | Loss of a 4-aminobenzoyl radical |
| [C₇H₈NO]⁺ | [C₇H₈NO]⁺ | 122.0600 | Protonated 4-aminobenzamide |
| [C₇H₆N]⁺ | [C₇H₆N]⁺ | 104.0495 | 4-aminobenzoyl cation after loss of CO |
X-ray Crystallography for Solid-State Structural Determination
Crystal Lattice Analysis and Intermolecular Interactions
The crystal structure of N,N'-(1,4-Phenylene)bis(4-aminobenzamide) is expected to be dominated by a network of strong intermolecular hydrogen bonds. The amide groups (-CONH-) are excellent hydrogen bond donors (N-H) and acceptors (C=O). This leads to the formation of robust hydrogen-bonded networks, a characteristic feature of aromatic polyamides (aramids) and related small molecules. researchgate.netnih.gov
The most significant interaction is the N-H···O=C hydrogen bond, which links adjacent molecules into extended chains or sheets. nih.gov These interactions dictate the molecular packing in the crystal lattice. In addition to hydrogen bonding, other non-covalent interactions contribute to the stability of the crystal structure, including:
π-π stacking: Interactions between the aromatic rings of adjacent molecules.
C-H···π interactions: Weaker interactions between a C-H bond and the face of an aromatic ring.
The analysis of these interactions is crucial for understanding the material's physical properties. Theoretical methods and Hirshfeld surface analysis can be used to quantify the contributions of these different intermolecular forces. rsc.org
Table 3: Primary Intermolecular Interactions in the Crystal Lattice
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |
|---|---|---|---|---|
| Hydrogen Bond | Amide N-H | Amide C=O | ~1.8 - 2.2 (H···O) | Primary driving force for self-assembly into chains/sheets |
| Hydrogen Bond | Amino N-H | Amide C=O or Amino N | ~2.0 - 2.5 (H···O/N) | Cross-linking between primary chains/sheets |
| π-π Stacking | Benzene Ring | Benzene Ring | ~3.3 - 3.8 | Stabilizes packing of aromatic sheets |
Polymorphism and Solid-State Conformations
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different crystal lattice arrangement. wiley-vch.de Molecules with conformational flexibility, like N,N'-(1,4-Phenylene)bis(4-aminobenzamide), are prone to polymorphism. researchgate.netrsc.org The different crystal forms, or polymorphs, can exhibit distinct physical properties.
The conformational flexibility arises from rotation around several single bonds:
The C-N bonds of the amide linkages.
The C-C bonds connecting the amide groups to the central phenylene ring.
This can lead to different molecular shapes, such as a nearly planar, extended conformer or various twisted conformers. nih.gov These different conformers can pack in unique ways in the solid state, giving rise to polymorphs. rsc.org The specific polymorph obtained can often be controlled by the crystallization conditions, such as the choice of solvent and the rate of cooling.
Computational and Theoretical Investigations of N,n 1,4 Phenylene Bis 4 Aminobenzamide
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can reveal the conformational dynamics and flexibility of a molecule in different environments, such as in a solvent or in a condensed phase. nih.govnih.gov These simulations are particularly useful for large, flexible molecules like N,N'-(1,4-Phenylene)bis(4-aminobenzamide) to explore their accessible conformations and the transitions between them. semanticscholar.org
All-atom MD simulations, using force fields like AMOEBA or CHARMM, can provide detailed insights into how a molecule folds and what interactions stabilize its various conformations. nih.govbiorxiv.org For amine-functionalized polymers, MD simulations have shown that interactions such as Lennard-Jones forces and hydrogen bonds are dominant in determining the molecule's stable structure in an aqueous environment. nih.gov Such simulations can also determine the conformational stability at different temperatures. nih.gov Markov state models can be constructed from extensive MD simulation data to analyze the long-term conformational dynamics and identify the most stable states. semanticscholar.org
Quantum Chemical Parameters in Structure-Property Relationships
Quantum chemical parameters derived from DFT calculations are instrumental in establishing structure-property relationships. These parameters provide quantitative measures of a molecule's reactivity and stability. researchgate.net
Key quantum chemical parameters include:
Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the molecule's resistance to charge transfer. It is calculated as η = (I - A) / 2. A higher value indicates greater stability. researchgate.net
Chemical Potential (μ): The negative of electronegativity (μ = -χ).
Global Electrophilicity Index (ω): An indicator of a molecule's ability to accept electrons. It is calculated as ω = μ² / (2η).
These parameters help in predicting the chemical behavior of N,N'-(1,4-Phenylene)bis(4-aminobenzamide) and understanding its potential interactions in various chemical systems. researchgate.net
Intermolecular Interaction Analysis in Molecular Systems (e.g., Hirshfeld surface analysis)
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.comnih.gov This technique maps various properties onto the Hirshfeld surface, which is the boundary where the electron distribution of a molecule in a crystal is greater than that of all other molecules combined.
Key features of Hirshfeld surface analysis include:
dnorm Surface: This surface is colored to show contacts that are shorter, equal to, or longer than the van der Waals radii. mdpi.com Red spots on the dnorm map indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent longer contacts. scispace.commdpi.com
2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts. They show the distribution of contact distances, allowing for the percentage contribution of each type of interaction (e.g., H···H, O···H, C···H) to the total crystal packing to be determined. researchgate.netmdpi.com
For related crystal structures, Hirshfeld analysis has revealed that hydrogen bonding and van der Waals interactions are the dominant forces responsible for stabilizing the crystal packing. mdpi.com The analysis confirms the importance of N-H···O and C-H···O hydrogen bonds in forming the supramolecular architecture. researchgate.netresearchgate.net
Applications of N,n 1,4 Phenylene Bis 4 Aminobenzamide in Materials Science and Engineering
Role in Organic Frameworks and Supramolecular Assemblies
Beyond its use in linear polymers, N,N'-(1,4-Phenylene)bis(4-aminobenzamide) serves as a versatile building block, or "linker," for constructing more complex, ordered structures like metal-organic frameworks (MOFs) and other coordination polymers. nist.gov
In this context, the molecule's specific functional groups and geometry are key. The amine and amide groups can act as binding sites (bidentate ligands) to coordinate with metal ions. nist.gov The central phenylene spacer provides a defined length and degree of rigidity, while also allowing for some conformational flexibility. This combination allows for the self-assembly of intricate, repeating three-dimensional networks when combined with metal salts. For example, it has been shown to form helical or sinusoidal polymeric chains with mercury(II) halides, demonstrating its utility as a flexible ligand for creating coordination polymers with tunable porosity and structure. nist.gov Such porous materials are of great interest for applications in gas storage, separation, and catalysis.
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Synthesis
The synthesis of crystalline porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) relies on the use of well-defined molecular building blocks. N,N'-(1,4-Phenylene)bis(4-aminobenzamide) is a prime candidate for such applications due to its length, rigidity, and terminal functional groups.
In the context of Metal-Organic Frameworks (MOFs) , the compound can act as a flexible organic ligand. The amide and terminal amine groups provide bidentate binding sites that can coordinate with various transition metal ions, including Zn²⁺ and Hg²⁺. This coordination leads to the formation of polymeric chains which can be helical or sinusoidal in nature. The 1,4-phenylene spacer imparts a degree of tunability to the resulting framework's porosity, a critical factor for applications in gas storage and separation. The choice of solvent during synthesis can also influence the final structure; for instance, using methanol (B129727) or dimethylformamide (DMF) can modulate the crystallinity and dimensionality of the resulting MOF.
While direct synthesis of Covalent Organic Frameworks (COFs) using N,N'-(1,4-Phenylene)bis(4-aminobenzamide) is not extensively documented, its structure is highly conducive to the formation of imine-linked COFs. The terminal primary amine groups can readily undergo condensation reactions (Schiff base formation) with aldehyde-functionalized monomers. nih.gov This type of reaction is a cornerstone of COF chemistry, known for its reversibility which facilitates the formation of highly crystalline and porous structures. nih.gov The rigidity of the phenylene backbone and the defined length of the molecule would allow for precise control over the pore size and geometry of the resulting 2D or 3D COF.
Hydrogen Bonding Networks in Self-Assembled Systems
Supramolecular self-assembly is driven by non-covalent interactions, with hydrogen bonding being one of the most significant due to its directionality and strength. N,N'-(1,4-Phenylene)bis(4-aminobenzamide) is rich in functional groups that can participate in extensive hydrogen bonding. The molecule contains four N-H bonds (two amide and two amine) that act as hydrogen bond donors and four lone pairs on oxygen and nitrogen atoms that serve as acceptors. nih.gov
These features enable the molecule to form robust, self-assembled networks. The amide groups (–C(=O)N-H–) are particularly effective at forming strong, directional hydrogen bonds, similar to those that stabilize the secondary structures of peptides and proteins. harvard.edu In the solid state, these interactions can guide the molecules to arrange into well-ordered, one-, two-, or three-dimensional architectures. nih.gov The interplay between the rigid aromatic core and the hydrogen-bonding moieties can lead to the formation of tapes, sheets, or more complex 3D frameworks, which are foundational for developing functional organic materials like liquid crystals and gels. harvard.edu
Applications in Catalysis and Adsorption
The chemical functionalities of N,N'-(1,4-Phenylene)bis(4-aminobenzamide) also lend themselves to applications in catalysis and environmental remediation, particularly as a ligand for catalytic metal centers and as an adsorbent for surface protection.
Ligand Design for Heterogeneous and Homogeneous Catalysis
The ability of N,N'-(1,4-Phenylene)bis(4-aminobenzamide) to chelate metal ions makes it an excellent candidate for ligand design in both homogeneous and heterogeneous catalysis. The nitrogen and oxygen atoms can act as donor sites, binding to a metal center and influencing its electronic properties and reactivity.
Metal complexes synthesized with this ligand, involving metals such as Co(II), Ni(II), and Cu(II), have been shown to possess catalytic capabilities. For example, benzamide-metal complexes have been reported to be more effective catalysts in the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) compared to the free ligand, demonstrating that coordination to the metal enhances catalytic activity. researchgate.net When used in homogeneous catalysis, these soluble metal complexes can offer high selectivity and activity. For heterogeneous catalysis, the ligand can be incorporated into a solid support, such as a polymer or a MOF, to facilitate catalyst recovery and reuse. rsc.org
Table 1: Potential Catalytic Applications of Metal Complexes
| Metal Ion | Potential Geometry | Potential Catalytic Reaction | Reference for Principle |
|---|---|---|---|
| Co(II) | Octahedral | Oxidation Reactions | researchgate.net |
| Ni(II) | Tetrahedral | Cross-Coupling Reactions | |
| Cu(II) | Octahedral | Oxidation, Hydrosilylation | nih.gov |
Adsorbent Materials for Environmental Applications (e.g., Corrosion Inhibition)
Organic compounds containing heteroatoms (N, S, O) and π-electrons are often effective corrosion inhibitors for metals in aggressive environments. N,N'-(1,4-Phenylene)bis(4-aminobenzamide) possesses multiple active sites—including aromatic rings, amine groups, and amide functionalities—that can interact strongly with metal surfaces.
The mechanism of corrosion inhibition involves the adsorption of the molecule onto the metal surface, forming a protective barrier that shields the metal from corrosive agents like acids. icrc.ac.ir This adsorption can be a combination of physical interactions (physisorption) and chemical bond formation (chemisorption) between the heteroatoms' lone pair electrons and the vacant d-orbitals of the metal. mdpi.com The adsorption process often follows the Langmuir isotherm, indicating the formation of a monolayer on the surface. researchgate.netresearchgate.net Studies on structurally similar compounds, such as benzimidazole (B57391) and Schiff base derivatives, have shown high inhibition efficiencies on steel in acidic media. researchgate.netresearchgate.net The planar benzamide (B126) groups and aromatic rings in N,N'-(1,4-Phenylene)bis(4-aminobenzamide) would facilitate a high degree of surface coverage, making it a promising candidate for corrosion inhibition applications.
Table 2: Research Findings on Corrosion Inhibition by Structurally Related Compounds on Steel in 1 M HCl
| Inhibitor Type | Concentration | Inhibition Efficiency (%) | Adsorption Isotherm | Reference |
|---|---|---|---|---|
| Benzimidazole Derivative | 10⁻³ M | 95 | Langmuir | researchgate.net |
| Pyrazole Benzamide Derivative | 1.0 mM | 95.1 | Langmuir | acs.org |
| Schiff Base of NPPD | High | >90 | Langmuir | researchgate.net |
| Thiosemicarbazide Derivative | 500 ppm | 92.5 | Langmuir | mdpi.com |
Coordination Chemistry of N,n 1,4 Phenylene Bis 4 Aminobenzamide As a Ligand
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with N,N'-(1,4-Phenylene)bis(4-aminobenzamide) is typically achieved through standard coordination chemistry techniques. A common method involves the reaction of the ligand with a corresponding metal salt (e.g., chlorides or acetates) in a suitable solvent, often an alcohol like methanol (B129727) or ethanol (B145695). The mixture is typically heated under reflux for several hours to ensure the completion of the reaction. In some cases, modern techniques such as microwave-assisted synthesis may be employed to facilitate the formation of the complexes.
Characterization of the resulting solid complexes is carried out using a suite of analytical methods to determine their chemical composition, structure, and physical properties. These techniques include:
Elemental Analysis (C, H, N) : To confirm the empirical formula of the complex.
Infrared (IR) Spectroscopy : To identify the coordination sites of the ligand by observing shifts in vibrational frequencies of functional groups upon complexation.
UV-Visible (UV-Vis) Spectroscopy : To study the electronic transitions within the complex, which provides insight into the coordination geometry around the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, NMR (¹H and ¹³C) helps to further elucidate the ligand's binding mode.
Magnetic Susceptibility Measurements : To determine the magnetic moment of the complex, which helps in assigning the geometry, particularly for paramagnetic metal ions.
Molar Conductivity Measurements : To establish whether the complexes are electrolytic or non-electrolytic in nature.
Structural Elucidation of Metal-Ligand Complexes
The coordination of N,N'-(1,4-Phenylene)bis(4-aminobenzamide) to different metal ions leads to complexes with distinct geometries. The specific structure is highly dependent on the nature of the metal ion, its preferred coordination number, and the reaction conditions. Based on analytical and spectroscopic data, specific geometries have been proposed for various first-row transition metal complexes.
For example, with cobalt(II) and copper(II), the ligand forms complexes with an octahedral geometry. In contrast, the nickel(II) complex adopts a tetrahedral geometry. This highlights how the electronic configuration of the metal ion influences the final structure of the complex.
Table 1: Geometry of Metal Complexes with N,N'-(1,4-Phenylene)bis(4-aminobenzamide)
| Metal Ion | Proposed Geometry |
|---|---|
| Cobalt(II) | Octahedral |
| Nickel(II) | Tetrahedral |
| Copper(II) | Octahedral |
Data sourced from a study on the coordination behavior of the ligand.
Influence of Metal Ions on Complex Properties and Reactivity
The choice of the central metal ion significantly influences the properties of the resulting complexes, including their biological activity and potential reactivity. Studies have shown that the metal complexes of N,N'-(1,4-Phenylene)bis(4-aminobenzamide) exhibit enhanced antibacterial properties compared to the free ligand, demonstrating a synergistic effect upon complexation.
Table 2: Antibacterial Activity of Metal Complexes (Zone of Inhibition in mm)
| Compound | Staphylococcus aureus | Escherichia coli |
|---|---|---|
| Co(II) Complex | 24 | 22 |
| Ni(II) Complex | 26 | 24 |
| Cu(II) Complex | 28 | 26 |
Data reflects the greater antibacterial activity of the metal complexes.
While specific catalytic applications for complexes of this exact ligand are not extensively documented, related metal complexes containing benzamide (B126) or benzamidinate moieties have shown promise in catalysis, such as in ring-opening polymerization and hydrogenation reactions. rsc.orgnih.gov This suggests a potential for reactivity that could be explored in future studies.
Spectroscopic Analysis of Coordination Environments (e.g., UV-Vis, FTIR, NMR in complexes)
Spectroscopic techniques are indispensable for confirming the coordination of the ligand to the metal center and for determining the coordination environment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides direct evidence of which functional groups are involved in bonding. Upon complexation of N,N'-(1,4-Phenylene)bis(4-aminobenzamide) via its N₂O₂ donor atoms, characteristic shifts in the vibrational frequencies of the amide and amine groups are expected. The stretching vibration of the carbonyl group, ν(C=O), would typically shift to a lower frequency, indicating coordination through the oxygen atom. Similarly, the N-H stretching bands of the primary amine groups would also shift, confirming their involvement in coordination. impactfactor.org Furthermore, the appearance of new bands in the far-infrared region of the spectrum can be assigned to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. impactfactor.org
Table 3: Expected FTIR Spectral Changes Upon Complexation
| Functional Group | Vibrational Mode | Expected Change | Reason |
|---|---|---|---|
| Amide | ν(C=O) | Shift to lower frequency | Coordination of carbonyl oxygen to metal ion |
| Amine | ν(N-H) | Shift in frequency and/or broadening | Coordination of amine nitrogen to metal ion |
| Metal-Ligand | ν(M-O), ν(M-N) | Appearance of new bands | Formation of new coordinate bonds |
UV-Visible (UV-Vis) Spectroscopy
The electronic spectra of the complexes provide valuable information about the geometry of the coordination environment. The spectra typically display bands arising from intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) transitions. impactfactor.orgresearchgate.net More importantly, the d-d electronic transitions, which are characteristic of the metal ion and its environment, appear in the visible region. The position and number of these d-d bands are indicative of the coordination geometry. For example, an octahedral Ni(II) complex is expected to show three distinct d-d transition bands. researchgate.net
Table 4: General UV-Vis Spectral Assignments for Transition Metal Complexes
| Transition Type | Wavelength Region | Information Provided |
|---|---|---|
| Intra-ligand (π→π, n→π) | UV region | Pertains to the electronic structure of the ligand |
| Ligand-to-Metal Charge Transfer (LMCT) | UV-Vis region | Evidence of coordination and electronic interaction |
| d-d Transitions | Visible region | Characteristic of metal ion and its coordination geometry (e.g., octahedral, tetrahedral) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
For diamagnetic complexes, such as those with Zn(II) or Cd(II), ¹H and ¹³C NMR spectroscopy serves as a powerful tool to confirm the ligand's binding mode in solution. The chemical shifts of the protons and carbon atoms located near the coordination sites (the amine and amide groups) would be expected to shift upon complexation compared to the free ligand. The disappearance or significant downfield shift of the amide N-H proton signal could indicate deprotonation and coordination, although studies suggest this ligand coordinates in its neutral form.
Future Research Directions and Unaddressed Challenges
Novel Synthetic Approaches for Enhanced Efficiency and Sustainability
The conventional synthesis of N,N'-(1,4-phenylene)bis(4-aminobenzamide) typically involves the condensation reaction of 1,4-phenylenediamine with an activated carboxylic acid derivative like 4-aminobenzoyl chloride. While effective, this method often relies on harsh reaction conditions and hazardous solvents. Future research is increasingly directed towards greener and more efficient synthetic strategies.
One promising avenue is the exploration of enzymatic synthesis . Lipase-catalyzed polymerization, for instance, has been successfully employed for the synthesis of various polyesters and polyamides, offering a more environmentally benign alternative to traditional chemical catalysis. figshare.com Investigating the feasibility of using enzymes for the synthesis of N,N'-(1,4-phenylene)bis(4-aminobenzamide) or its direct polymerization could lead to milder reaction conditions, higher selectivity, and a reduced environmental footprint. figshare.comyoutube.com
Another area of focus is the development of solvent-free or green solvent-based synthesis . Traditional polyamide production often utilizes dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF), which are facing increasing regulatory scrutiny due to their toxicity. rsc.orgrsc.org Research into alternative, safer solvents such as γ-valerolactone (GVL), dimethyl sulfoxide (B87167) (DMSO), and Cyrene™ is crucial for the sustainable production of polyamides. rsc.orgresearchgate.net Furthermore, solid-state polymerization or melt polycondensation techniques, which minimize or eliminate the need for solvents, are being explored for the direct synthesis of aromatic polyamides. acs.orgdtic.mil
The use of bio-based monomers is another key aspect of enhancing the sustainability of polyamide production. acs.org While N,N'-(1,4-phenylene)bis(4-aminobenzamide) is traditionally derived from petrochemical sources, future research could explore pathways to synthesize its precursors from renewable feedstocks. acs.orgrsc.org This aligns with the broader trend in the chemical industry to move away from fossil fuels and towards a circular economy. rsc.orgresearchgate.net
Advanced Functional Material Design Based on N,N'-(1,4-Phenylene)bis(4-aminobenzamide)
The unique molecular structure of N,N'-(1,4-phenylene)bis(4-aminobenzamide), with its rigid backbone and hydrogen-bonding capabilities, makes it an excellent candidate for the design of advanced functional materials. rsc.org
High-Performance Polymers: This compound is a key monomer in the synthesis of aramids, a class of high-performance polymers known for their exceptional strength, thermal stability, and chemical resistance. rsc.orgfigshare.com Future research will likely focus on creating novel aramid copolymers by incorporating N,N'-(1,4-phenylene)bis(4-aminobenzamide) with other monomers to fine-tune properties such as solubility, processability, and specific functionalities. acs.orgntu.edu.tw The introduction of bulky side groups or flexible linkages into the polymer chain can enhance solubility without significantly compromising thermal stability. researchgate.netnih.gov
Porous Polymers and Membranes for Gas Separation: The rigidity of the phenylenebis(aminobenzamide) unit can be exploited to create microporous polymers with high surface areas. researchgate.net These materials have potential applications in gas storage and separation. researchgate.netmdpi.com By designing polymers with specific pore sizes and chemical functionalities, it is possible to achieve selective adsorption of gases like carbon dioxide. mdpi.com Furthermore, incorporating this monomer into mixed matrix membranes can enhance their gas separation properties, particularly for hydrogen separation. nih.govresearchgate.netnih.gov
Interactive Data Table: Properties of Polyamides Derived from Related Monomers
| Polymer Type | Glass Transition Temperature (°C) | Tensile Strength (MPa) | Solubility | Reference |
| Aromatic Polyamides with Triphenylamine (B166846) Units | 257–287 | - | Soluble in NMP, DMAc | rsc.org |
| Polyamides with tert-Butyl Group | 203–268 | 35–84 | Soluble in polar solvents | nih.gov |
| Hyperbranched Polyamides | 138–198 | - | Soluble in polar aprotic solvents | acs.org |
Integration with Emerging Technologies in Chemical Research
The functional groups and structural features of N,N'-(1,4-phenylene)bis(4-aminobenzamide) make it suitable for integration with a variety of emerging technologies.
Metal-Organic Frameworks (MOFs): The amine and amide functionalities of this compound can act as ligand sites for coordination with metal ions, enabling the construction of metal-organic frameworks (MOFs). rsc.org MOFs are highly porous materials with potential applications in catalysis, gas storage, and sensing. researchgate.netresearchgate.net By selecting appropriate metal nodes and leveraging the geometry of the N,N'-(1,4-phenylene)bis(4-aminobenzamide) ligand, novel MOFs with tailored pore structures and functionalities can be designed. nih.gov
Fluorescent Sensors: Aromatic structures containing amino groups often exhibit fluorescence. This property can be harnessed to develop fluorescent sensors for the detection of specific analytes. For instance, derivatives of aminobenzamide have been investigated as fluorescent probes for biological imaging. nih.gov Future research could explore the synthesis of derivatives of N,N'-(1,4-phenylene)bis(4-aminobenzamide) that exhibit selective fluorescence quenching or enhancement in the presence of specific ions or molecules, leading to the development of novel chemical sensors.
Nanotechnology: The ability of this molecule to form rigid, well-defined structures makes it a candidate for bottom-up nanofabrication. Aramid nanofibers (ANFs) derived from related polymers have shown promise in reinforcing composite materials. rsc.org Research into the self-assembly of N,N'-(1,4-phenylene)bis(4-aminobenzamide) or its derivatives into nanofibers, nanotubes, or other nanostructures could open up new applications in areas such as nanoelectronics and nanomedicine. The incorporation of these nanomaterials into polymer matrices could lead to composites with significantly enhanced mechanical and thermal properties. mdpi.com
Computational Predictions Guiding Experimental Innovation
Computational modeling is becoming an increasingly indispensable tool in materials science for predicting material properties and guiding experimental design.
Density Functional Theory (DFT) and Molecular Dynamics (MD) Simulations: DFT calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of N,N'-(1,4-phenylene)bis(4-aminobenzamide) and its derivatives. mdpi.com This can provide insights into reaction mechanisms and help in the design of more efficient synthetic routes. scielo.org.mx MD simulations can predict the conformational behavior and macroscopic properties of polymers derived from this monomer, such as their mechanical strength, thermal stability, and compatibility in blends. dtic.milresearchgate.netresearchgate.net For instance, simulations can elucidate the role of hydrogen bonding and chain packing in determining the superior properties of aramids. researchgate.net
Inverse Design: Advanced computational frameworks are being developed to facilitate the "inverse design" of polymers, where desired properties are specified first, and the computational tool then predicts the optimal polymer structure. rsc.org By applying such methods to polymers based on N,N'-(1,4-phenylene)bis(4-aminobenzamide), researchers can rapidly screen a vast chemical space to identify new polymer compositions with tailored functionalities for specific applications, such as selective laser sintering. researchgate.netscinito.ai
Interactive Data Table: Computationally Predicted Properties of Aramid Composites
| Composite System | Predicted Property Enhancement | Computational Method | Reference |
| PPTA/CNT-COOH | 75.2% increase in thermal conductivity | Molecular Dynamics | |
| PPTA/CNT-OH | 70.1% increase in thermal conductivity | Molecular Dynamics | |
| PPTA/CNT-NH2 | 63.2% increase in thermal conductivity | Molecular Dynamics |
Environmental and Green Chemistry Considerations in Industrial Scalability
As with any chemical process, the industrial-scale production of N,N'-(1,4-phenylene)bis(4-aminobenzamide) and its derived polymers must address environmental and sustainability challenges.
Life Cycle Assessment (LCA): A comprehensive life cycle assessment (LCA) is necessary to evaluate the environmental impact of the entire production process, from raw material extraction to the final product and its end-of-life. acs.orgresearchgate.netmdpi.com This includes quantifying greenhouse gas emissions, energy consumption, and waste generation. acs.org An LCA of aramid production from recycled polyethylene (B3416737) terephthalate (B1205515) (PET) has shown that several chemical recycling pathways can result in lower greenhouse gas emissions compared to virgin production. acs.orgacs.org
Recycling and Circular Economy: A major challenge for high-performance polymers like aramids is their end-of-life management. Due to their high thermal and chemical resistance, traditional recycling methods are often not feasible. researchgate.net Research into chemical recycling methods that can break down aramids into their constituent monomers is crucial for establishing a circular economy. youtube.comresearchgate.netthecooldown.com Recent breakthroughs in microwave-assisted depolymerization of aramids have shown promise for rapid and efficient monomer recovery. thecooldown.com
Green Chemistry Principles: The application of green chemistry principles throughout the production lifecycle is paramount. This includes the use of renewable raw materials, the development of catalytic rather than stoichiometric reagents, the reduction of derivatization steps, and the design of products that degrade into benign substances after use. vertecbiosolvents.com The shift towards greener solvents and the exploration of enzymatic and solvent-free synthesis methods are steps in the right direction for the sustainable industrial production of materials based on N,N'-(1,4-phenylene)bis(4-aminobenzamide). rsc.orgrsc.orgresearchgate.net
Q & A
What are the common synthetic routes for N,N'-(1,4-Phenylene)bis(4-aminobenzamide), and how can reaction conditions be optimized for higher yields?
N,N'-(1,4-Phenylene)bis(4-aminobenzamide) is typically synthesized via condensation reactions between 1,4-phenylenediamine and activated carboxylic acid derivatives (e.g., acyl chlorides or esters). For example, analogous bisamide compounds are prepared by reacting diamines with esters like ethyl benzoylacetate under reflux in aprotic solvents (e.g., toluene or DMF) . Optimization strategies include:
- Catalyst selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) can enhance reaction rates.
- Temperature control : Reflux conditions (110–130°C) improve yields by ensuring complete activation of carbonyl groups.
- Solvent polarity : Polar solvents like DMF stabilize intermediates but may require post-reaction purification via column chromatography .
- Purification : Recrystallization or silica gel chromatography resolves byproducts, with yields reported up to 55–75% for structurally similar bisamides .
How is the structural characterization of N,N'-(1,4-Phenylene)bis(4-aminobenzamide) performed using spectroscopic methods?
Key analytical techniques include:
- ¹H NMR : Signals for aromatic protons (δ 6.8–8.2 ppm) and amide NH groups (δ 9.5–10.5 ppm) confirm connectivity. For example, meta-substituted phenyl rings show distinct splitting patterns .
- LC–MS (ESI) : Molecular ion peaks ([M+H]⁺) validate molecular weight (e.g., m/z 290.36 for C₁₈H₁₈N₄) . Isotopic patterns distinguish halogenated analogs .
- IR spectroscopy : Stretching bands for amide C=O (1650–1680 cm⁻¹) and N–H (3300–3500 cm⁻¹) confirm functional groups .
- Elemental analysis : Matches calculated vs. experimental C/H/N ratios (e.g., C 77.26%, H 6.83%, N 2.37% for a related bisamide) .
What challenges arise in interpreting thermal stability data for this compound, and how can they be addressed?
Thermal analysis (TGA/DSC) of bisamides often reveals high decomposition temperatures (>300°C) due to rigid aromatic backbones . However, contradictions may arise from:
- Impurities : Residual solvents or unreacted monomers lower observed melting points. Purify via Soxhlet extraction with ethanol .
- Polymorphism : Differential scanning calorimetry (DSC) can identify multiple endothermic peaks, indicating crystalline phase transitions .
- Decomposition pathways : Mass spectrometry-coupled TGA identifies volatile fragments (e.g., CO or NH₃) to distinguish degradation from melting .
How can this compound be integrated into metal-organic frameworks (MOFs), and what structural factors influence coordination behavior?
N,N'-(1,4-Phenylene)bis(4-aminobenzamide) acts as a flexible ligand for MOFs due to its:
- Bidentate binding sites : Amide and amine groups coordinate transition metals (e.g., Hg²⁺, Zn²⁺) to form helical or sinusoidal polymeric chains .
- Linker flexibility : The phenylene spacer allows tunable porosity, as seen in mercury(II) halide coordination polymers .
- Solvent effects : Methanol or DMF modulates crystallinity; for example, [Hg(1,4-pbpa)Cl₂·CH₃OH]n forms sinusoidal chains, while solvent-free analogs adopt helical structures .
- Post-synthetic modification : Functionalizing the amide group with pyridyl or carboxylate moieties enhances metal affinity, as demonstrated in Schiff-base MOFs .
What strategies resolve contradictions in spectroscopic data during derivative synthesis?
Discrepancies between calculated and observed data (e.g., NMR shifts or LC–MS peaks) require:
- Cross-validation : Combine ¹H NMR with ¹³C NMR or HSQC to assign ambiguous signals .
- Isotopic labeling : Deuterated solvents (e.g., DMSO-d₆) clarify exchangeable proton signals (e.g., amide NH) .
- High-resolution MS : Differentiate isobaric species (e.g., [M+Na]⁺ vs. [M+K]⁺) with sub-ppm mass accuracy .
- X-ray crystallography : Resolve regiochemistry for isomers, as seen in bis-enaminone derivatives .
What experimental designs are recommended for studying its reactivity in heterocyclic synthesis?
As a bis-enaminone precursor, the compound participates in cyclocondensation reactions:
- DMF-DMA-mediated reactions : React with dimethylformamide dimethyl acetal (DMF-DMA) in refluxing toluene to form pyridine or pyrimidine derivatives .
- Catalytic systems : Use Cu(I) or Pd(II) catalysts for cross-coupling reactions to incorporate aryl/heteroaryl groups .
- Kinetic studies : Monitor reaction progress via in situ FTIR or UV-Vis spectroscopy to optimize stoichiometry and temperature .
How does substituent variation on the phenyl ring impact biological or material properties?
Electron-withdrawing groups (e.g., –CF₃, –Cl) or electron-donating groups (e.g., –OCH₃, –NH₂) alter:
- Solubility : Polar substituents enhance aqueous solubility, critical for biological assays .
- Coordination strength : Electron-deficient rings improve metal-ligand binding in MOFs .
- Thermal stability : Fluorinated derivatives exhibit higher decomposition temperatures due to increased bond strength .
What safety protocols are essential when handling this compound in laboratory settings?
While specific toxicity data are limited, general precautions for aromatic bisamides include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to minimize inhalation of fine particulates .
- Waste disposal : Collect organic residues in halogenated waste containers for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
